![molecular formula C14H8N4 B14731936 Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile CAS No. 5722-41-8](/img/structure/B14731936.png)
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its four cyano groups attached to the bicyclic framework, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of rhodium catalysts in a one-pot procedure has been reported to facilitate the formation of similar bicyclic structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specifics of these methods are often proprietary and tailored to the capabilities of the manufacturing facility.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile
- (9S)-Bicyclo[7.2.0]undeca-2,4,7-triene-10,10,11,11-tetracarbonitrile
- Bicyclo[4.2.2]deca-2,4,7,9-tetraene-7-carbaldehyde
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of four cyano groups. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
5722-41-8 |
|---|---|
Molecular Formula |
C14H8N4 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4/c15-7-13(8-16)11-3-1-2-4-12(6-5-11)14(13,9-17)10-18/h1-6,11-12H |
InChI Key |
VHWIUNLTFOHZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC(C=C1)C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


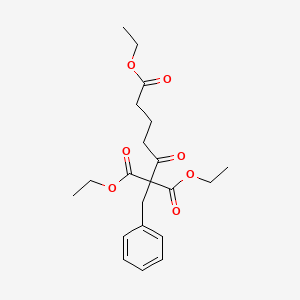
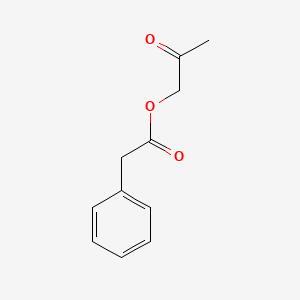
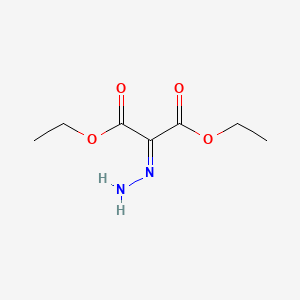
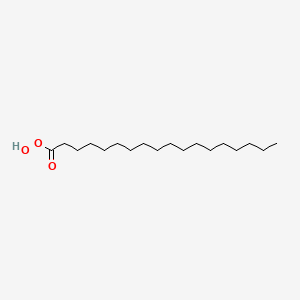

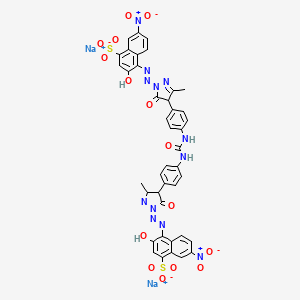
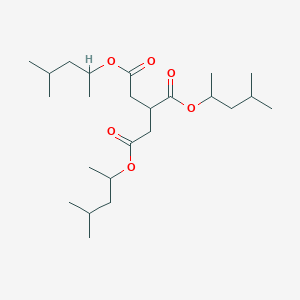
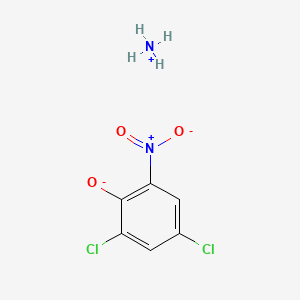
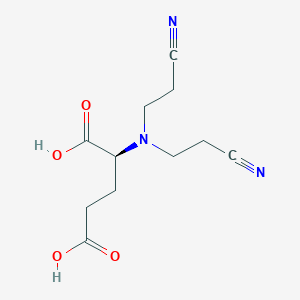
![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
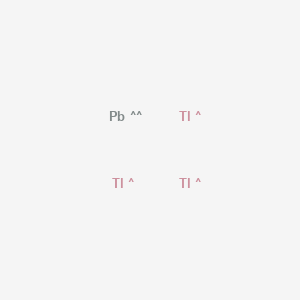
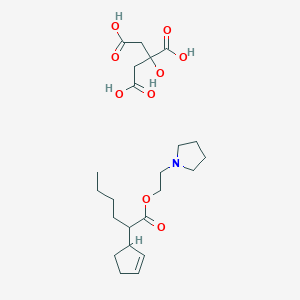

![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
